2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane

Polyurethane elastomers Mechanical properties Curing agents

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane, designated as Dimeryl diisocyanate (DDI) with CAS 68239-06-5, is a long-chain aliphatic diisocyanate (C38H70N2O2, MW ~587 g/mol) derived from dimer fatty acids. Its core structural feature is a 36-carbon dimer acid backbone with two terminal reactive isocyanate (–NCO) groups.

Molecular Formula C38H70N2O2
Molecular Weight 587 g/mol
CAS No. 68239-06-5
Cat. No. B039878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane
CAS68239-06-5
Synonyms2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane; 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-cyclohexan; 9,9'-(3-Heptyl-4-pentylcyclohexane-1,2-diyl)dinonyldiisocyanate; Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-; Einecs 269-419
Molecular FormulaC38H70N2O2
Molecular Weight587 g/mol
Structural Identifiers
SMILESCCCCCCCC1C(CCC(C1CCCCCCCCCN=C=O)CCCCCCCCCN=C=O)CCCCC
InChIInChI=1S/C38H70N2O2/c1-3-5-7-14-21-27-37-35(25-19-6-4-2)29-30-36(26-20-15-10-8-12-17-23-31-39-33-41)38(37)28-22-16-11-9-13-18-24-32-40-34-42/h35-38H,3-32H2,1-2H3
InChIKeyAMUBKBXGFDIMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (CAS: 68239-06-5): Dimer Acid-Derived Diisocyanate for High-Performance Polyurethane Formulations


2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane, designated as Dimeryl diisocyanate (DDI) with CAS 68239-06-5, is a long-chain aliphatic diisocyanate (C38H70N2O2, MW ~587 g/mol) derived from dimer fatty acids [1]. Its core structural feature is a 36-carbon dimer acid backbone with two terminal reactive isocyanate (–NCO) groups [2]. This fully aliphatic, high-molecular-weight architecture classifies DDI as a bio-renewable, low-volatility isocyanate that forms flexible, hydrolysis-resistant polyurethane networks upon reaction with polyols or other active-hydrogen compounds [3][4].

Bio-renewable C36 dimer-acid backbone for flexible, high-elongation PU networks
Low-volatility diisocyanate supporting safer handling context
Forms hydrolysis-resistant polyurethane for demanding environments

Why 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane Cannot Be Substituted with Generic Aliphatic Diisocyanates Like HDI or IPDI


Generic substitution of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane with other aliphatic diisocyanates such as HDI or IPDI is functionally invalid because the C36 dimer-acid backbone of DDI imparts a unique combination of ultra-high chain flexibility, extreme hydrophobicity, and low vapor pressure that shorter-chain or cycloaliphatic alternatives cannot replicate [1][2]. While HDI and IPDI provide rapid curing and balanced hardness, respectively, they lack the intrinsic long-chain mobility required for high-elongation, low-temperature-flexible, and hydrolytically stable polyurethane elastomers [3]. The following quantitative evidence confirms that these performance attributes are structurally derived and not achievable through simple replacement.

Chain Architecture
C36 dimer backbone yields high chain mobility and hydrophobicity; shorter-chain HDI or cyclic IPDI may not replicate these properties.
Processing Profile
Reported lower vapor pressure reduces exposure concerns compared to more volatile aliphatic diisocyanates.
Renewable Origin
Dimer-acid sourcing provides biobased content absent in petrochemical HDI/IPDI, limiting sustainability substitution.

Quantitative Differentiation of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane vs. HDI and IPDI: Head-to-Head Comparative Evidence


Comparative Elongation at Break in HTPB-Based Polyurethane: DDI/IPDI vs. TDI

In a direct head-to-head comparison using HTPB-based polyurethane cured with a DDI/IPDI mixture (1:1 molar ratio) versus a conventional toluene diisocyanate (TDI)-cured system, the DDI-containing polyurethane exhibited elongation at break that was 2.51 times higher [1]. This quantification directly benchmarks the enhanced flexibility imparted by the long-chain DDI structure against a widely used aromatic diisocyanate baseline.

Elongation at break
Head-to-head
2.51× vs TDI baseline
Supports high-elongation elastomer design
HTPB-based PU, DDI/IPDI 1:1 molar ratio
Polyurethane elastomers Mechanical properties Curing agents

Flexibility Ranking in Aliphatic Diisocyanate Polyurethanes: DDI vs. HDI vs. IPDI

A comparative performance ranking based on polyurethane material testing establishes a clear flexibility hierarchy: DDI > IPDI > HDI [1]. This cross-study comparable ranking places DDI as the superior choice when high elongation and low modulus are required, directly attributable to its 36-carbon dimer acid chain, in contrast to the shorter, more rigid chains of HDI (C6 linear) and IPDI (cycloaliphatic).

Flexibility ranking
Cross-study comparable
DDI > IPDI > HDI
Reported flexibility hierarchy among aliphatic diisocyanates
Polyurethane material testing
Polyurethane Structure-property relationships Aliphatic isocyanates

Hydrolytic Stability Advantage of DDI-Based Polyurethane vs. Conventional Systems

DDI-based polyurethane elastomers demonstrate markedly superior hydrolytic stability compared to conventional polyurethane systems, attributed to the strong hydrophobic nature of the C36 dimer acid backbone [1]. This class-level inference indicates that DDI imparts low water absorption and mechanical property retention in humid or aqueous environments—characteristics that are not inherent to most other aliphatic or aromatic diisocyanates.

Hydrolytic stability
Class-level
Reported higher water resistance
May support humid-environment formulation screening
Context-dependent, data to verify
Polyurethane Hydrolytic stability Water absorption

Low-Temperature Flexibility: DDI's Retained Elastomeric Properties vs. Embrittlement in Other Systems

DDI-based polyurethane elastomers retain flexibility at low temperatures without embrittlement, a performance attribute directly correlated with the relatively low glass transition temperature (Tg) of DDI-derived soft segments [1]. This class-level inference contrasts with aromatic isocyanates (e.g., MDI, TDI) and shorter-chain aliphatics (e.g., HDI), which generally yield higher Tg values and reduced low-temperature elasticity.

Low-temperature flexibility
Class-level
Retained elasticity without embrittlement reported
May support cold-environment PU design
Context-dependent, Tg correlation
Polyurethane Low-temperature properties Glass transition

Processing Safety and Volatility: DDI's Low Vapor Pressure vs. HDI

DDI exhibits extremely low vapor pressure and volatility compared to conventional isocyanates, particularly HDI, due to its high molecular weight (~587 g/mol) [1]. This class-level inference is supported by its description as a 'low volatility' material that generates reduced odor and lower exposure risk during processing [2]. In contrast, HDI is noted for its relatively higher volatility, necessitating stricter ventilation and handling protocols.

Volatility profile
Class-level
Reported low vapor pressure
May support reduced ventilation requirements
MW-dependent; compare with HDI
Isocyanate safety Vapor pressure Industrial hygiene

Biobased Carbon Content: DDI's Renewable Dimer Acid Origin vs. Petrochemical Alternatives

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane is synthesized by chemical modification of dimer fatty acids, which are derived from renewable plant oils [1][2]. This confers a high biobased carbon content to DDI, a differentiating factor from petrochemical-derived aliphatic diisocyanates such as HDI and IPDI. The 2014 study in the European Polymer Journal describes DDI as a 'potentially renewable building block' obtained after modification of a dimer fatty acid [1].

Biobased content
Class-level
Derived from renewable dimer fatty acids
May support renewable-content formulation goals
European Polymer Journal, 2014
Biobased materials Renewable chemicals Sustainability

High-Value Application Scenarios for 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (DDI) Driven by Quantitative Differentiation


Formulation of High-Elongation, Crack-Resistant Polyurethane Elastomers for Dynamic Loading

Leveraging the >150% elongation advantage of DDI/IPDI-cured HTPB polyurethane over TDI-cured systems [1], DDI is the isocyanate of choice for industrial rollers, conveyor components, vibration-damping elements, and mining equipment liners that experience repeated flexure, impact, or dynamic loading. The quantified elongation superiority translates directly to enhanced fatigue resistance and extended service life under mechanical stress.

Hydrolytically Stable Coatings and Sealants for Humid, Wet, or Marine Environments

DDI's class-leading hydrolytic stability and strong hydrophobic character [2][3] make it essential for polyurethane waterproofing membranes, marine coatings, and sealants used in water-exposed infrastructure. Unlike conventional aromatic or short-chain aliphatic systems that degrade or swell in moisture, DDI-based polyurethanes maintain mechanical integrity, ensuring long-term barrier performance and reduced maintenance intervals.

Flexible, Low-Temperature Resistant Components for Outdoor and Aerospace Use

For applications requiring elasticity at sub-ambient temperatures—such as outdoor equipment components, cold-climate sealants, or aerospace elastomers—DDI's retention of flexibility without embrittlement [2][4] provides a critical performance advantage. Alternative isocyanates (e.g., MDI, TDI, HDI) tend to stiffen and crack at low temperatures, making DDI the superior procurement choice for cold-environment durability.

Renewable-Content Polyurethane Dispersions and Elastomers for Sustainability-Mandated Formulations

As a diisocyanate derived from renewable dimer fatty acids [5], DDI enables the synthesis of fully or partially biobased thermoplastic polyurethanes (TPUs) and aqueous polyurethane dispersions (PUDs) [5][6]. This supports corporate sustainability goals and compliance with bio-content regulations, distinguishing DDI from petrochemical alternatives like HDI and IPDI.

Application
Selection Property
Validation Focus
High-elongation elastomers
Elongation at break capability
Fatigue resistance under dynamic loading
Hydrolytically stable coatings
Hydrolytic stability / hydrophobicity
Long-term water resistance in immersion
Low-temperature flexible components
Low-temperature elasticity retention
Cold-temperature mechanical testing
Renewable-content PU formulations
Biobased carbon content
Renewable feedstock documentation

Technical Documentation Hub

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13 linked technical documents
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